molecular formula C11H13BrO2 B13298545 1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one

Cat. No.: B13298545
M. Wt: 257.12 g/mol
InChI Key: FCMGJMGSBTVWKN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of a hydroxy-methylphenyl butanone, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one typically involves the bromination of a precursor compound, such as 2-hydroxy-5-methylphenyl butanone. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a corresponding ketone or aldehyde.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSMe), or alkyl halides (R-X) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-Bromo-2-oxo-5-methylphenyl)butan-1-one.

    Reduction: Formation of 1-(3-Bromo-2-hydroxy-5-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its brominated phenyl ring may facilitate binding to specific protein sites, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one: A similar compound with a shorter carbon chain, which may exhibit different reactivity and biological activity.

    1-(3-Bromo-5-methylphenyl)butan-1-amine: An amine derivative that may have distinct pharmacological properties.

    2-Hydroxy-5-methylphenyl butanone: The non-brominated precursor, which lacks the bromine atom and may have different chemical and biological characteristics.

Uniqueness

1-(3-Bromo-2-hydroxy-5-methylphenyl)butan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-2-hydroxy-5-methylphenyl)butan-1-one

InChI

InChI=1S/C11H13BrO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3

InChI Key

FCMGJMGSBTVWKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1)C)Br)O

Origin of Product

United States

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